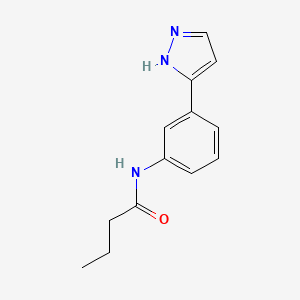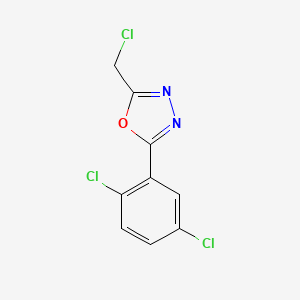![molecular formula C30H19Br3 B14133827 1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene CAS No. 89265-15-6](/img/structure/B14133827.png)
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene is a complex organic compound characterized by its unique structure, which includes three bromine atoms and three phenyl groups attached to a cyclobuta[b]naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and phenylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing specialized equipment to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques can help in achieving high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Tribromo-3,3,8-triphenylcyclobuta[b]naphthalene: A closely related compound with a similar structure but different substitution patterns.
1,1,1-Tribromo-3,3,3-triphenylpropane: Another brominated compound with three bromine atoms and three phenyl groups, but with a different core structure.
1,1,3,3-Tetramethoxypropane: A compound with a similar level of complexity but different functional groups.
Uniqueness
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene is unique due to its specific arrangement of bromine atoms and phenyl groups on the cyclobuta[b]naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89265-15-6 |
|---|---|
Fórmula molecular |
C30H19Br3 |
Peso molecular |
619.2 g/mol |
Nombre IUPAC |
1,1,2-tribromo-3,3,8-triphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C30H19Br3/c31-28-27-26(30(28,32)33)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)29(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Clave InChI |
NQYFLQICUQQFLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C3(Br)Br)Br)C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


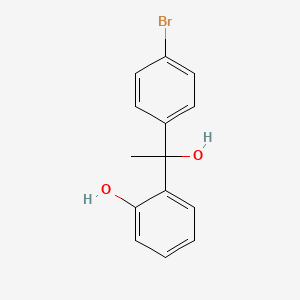
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)

![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
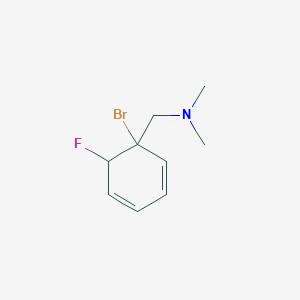
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
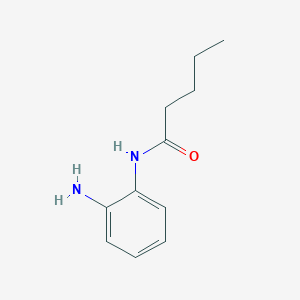
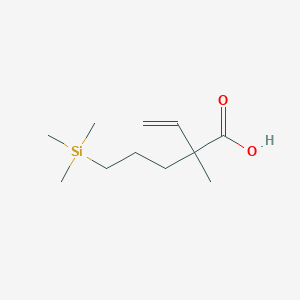
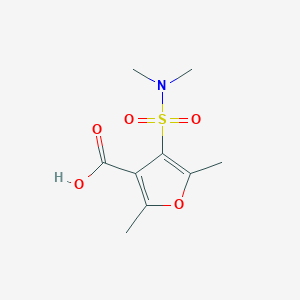
![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
